molecular formula C8H13NO3 B040835 Ethyl 3-formylpyrrolidine-1-carboxylate CAS No. 124438-22-8

Ethyl 3-formylpyrrolidine-1-carboxylate

Cat. No. B040835
CAS RN: 124438-22-8
M. Wt: 171.19 g/mol
InChI Key: VPCHJOXYXRKPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-formylpyrrolidine-1-carboxylate (EFP) is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized in various ways and has a range of applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate is not well understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of various biological molecules, such as proteins and nucleic acids. Ethyl 3-formylpyrrolidine-1-carboxylate may also interact with cellular membranes and alter their properties, which can affect the function of membrane-bound proteins.
Biochemical and Physiological Effects
Ethyl 3-formylpyrrolidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-formylpyrrolidine-1-carboxylate may also have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 3-formylpyrrolidine-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, Ethyl 3-formylpyrrolidine-1-carboxylate is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, Ethyl 3-formylpyrrolidine-1-carboxylate can be expensive to produce in large quantities, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of Ethyl 3-formylpyrrolidine-1-carboxylate in scientific research. One area of interest is the development of Ethyl 3-formylpyrrolidine-1-carboxylate-based drugs for the treatment of various diseases, particularly cancer and neurodegenerative disorders. Another area of interest is the use of Ethyl 3-formylpyrrolidine-1-carboxylate as a chiral auxiliary in asymmetric synthesis, which can enable the production of novel bioactive compounds. Additionally, further research is needed to understand the mechanism of action of Ethyl 3-formylpyrrolidine-1-carboxylate and its potential applications in various fields of science.

Scientific Research Applications

Ethyl 3-formylpyrrolidine-1-carboxylate has a range of applications in scientific research, particularly in the field of biochemistry and pharmacology. It is commonly used as a starting material for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids. Ethyl 3-formylpyrrolidine-1-carboxylate can also be used as a chiral auxiliary in asymmetric synthesis, which enables the production of enantiomerically pure compounds.

properties

CAS RN

124438-22-8

Product Name

Ethyl 3-formylpyrrolidine-1-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 3-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3

InChI Key

VPCHJOXYXRKPOG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C1)C=O

Canonical SMILES

CCOC(=O)N1CCC(C1)C=O

synonyms

1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 22 parts of ethyl 3-(chlorocarbonyl)-1-pyrrolidinecarboxylate, 36 parts of N,N-dimethylacetamide, 3 parts of a thiophene solution 4% in methanol and 210 parts of 2,2'-oxybispropane was hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 17 parts (93%) of ethyl 3-formyl-1-pyrrolidinecarboxylate as a residue (int 26).
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